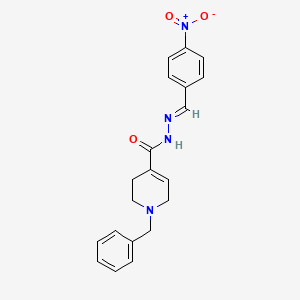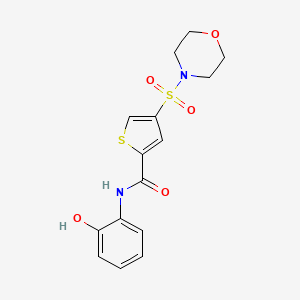![molecular formula C23H27N3O2 B5523874 N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.21032711 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Activity
Several studies have been conducted to design and synthesize novel derivatives of imidazo[1,2-a]pyridine-3-carboxamide with significant antimycobacterial properties. For instance, compounds bearing a variety of linkers based on the structure of IMB-1402 have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. Specifically, derivatives such as 2,6-dimethyl-N-[2-(phenylamino)ethyl] imidazo[1,2-a]pyridines with an electron-donating group on the benzene ring have demonstrated potent scaffold properties, with compounds 26g and 26h exhibiting significant antimycobacterial activity (MIC: 0.041-2.64 μM) against MTB strains, along with acceptable safety indices (SI values of 4395 and 1405, respectively) (Lv et al., 2017). Furthermore, a series bearing an N-(2-phenoxyethyl) moiety has been synthesized, displaying excellent in vitro activity against the drug-susceptible H37Rv strain and clinically isolated multidrug-resistant Mycobacterium tuberculosis strains, with compound 10j showcasing promising safety and pharmacokinetic properties (Wu et al., 2016).
Antituberculosis Agents
Another avenue of research has focused on the development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents. A variety of these compounds have shown excellent in vitro activity against both drug-sensitive MTB strain H37Rv and multidrug-resistant MTB clinical isolates. This highlights the compound's potential as a new direction for the development of antituberculosis treatments, with several 2,6-dimethyl imidazo[1,2-a]pyridine carboxamides demonstrating significant activity, thereby opening pathways for further development (Li et al., 2020).
Synthesis and Biological Evaluation
In the realm of synthesis and biological evaluation, new derivatives of imidazo[1,2-a]pyridine have been explored for their potential as anticancer, anti-5-lipoxygenase agents, and antimicrobial activities. For instance, novel series of compounds have been synthesized and evaluated for their activity against cancer cell lines and their ability to inhibit 5-lipoxygenase, showcasing the chemical versatility and therapeutic potential of derivatives of imidazo[1,2-a]pyridine (Rahmouni et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)17-23(11-15-28-22,19-6-4-3-5-7-19)10-12-25-21(27)18-8-9-20-24-13-14-26(20)16-18/h3-9,13-14,16H,10-12,15,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZHDDGXIAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CCNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)
![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)
![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)
![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)
![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)

![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5523881.png)

![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)
